(2E)-N-(4-chloroanilino)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carboximidoyl cyanide
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Description
(2E)-N-(4-chloroanilino)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carboximidoyl cyanide is a useful research compound. Its molecular formula is C19H15ClN4S and its molecular weight is 366.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiviral Activity
A general reaction involving glycosyl cyanides and liquid hydrogen sulfide in the presence of 4-dimethylaminopyridine has been described, leading to the synthesis of thiazole nucleosides. These compounds were evaluated for their antiviral activity against types of herpes, parainfluenza, and rhinovirus, and also as potential inhibitors of purine nucleotide biosynthesis. Compounds with significant antiviral activity showed active inhibition of guanine nucleotide biosynthesis (Srivastava et al., 1977).
Fungicidal Activity
Thiazole derivatives prepared from 2-bromo-1-(3,4-dimethylphenyl)ethanone through reactions with different reagents were evaluated for their fungicidal activity. These compounds were synthesized and confirmed through various analytical techniques, highlighting the potential of thiazole compounds in fungicide development (Bashandy et al., 2008).
1,3-Dipolar Cycloadditions
Research involving 1,3-dipolar cycloadditions of 2-(benzonitrilio)-2-propanide with 4,4-dimethyl-2-phenyl-2-thiazolin-5-thione and carbon disulfide has been conducted, resulting in the formation of heterocyclic spiro compounds. These findings contribute to the understanding of reaction mechanisms and the potential synthesis of novel heterocyclic compounds (Obrecht et al., 1982).
Thiazoline‐4‐carboxylates and Cysteine Derivatives
A study described the synthesis of 5-spirocyclopropane-annelated thiazoline-4-carboxylates under basic conditions. These thiazolines, being cysteine derivatives, hold significance in the development of compounds with potential biological activities (Nötzel et al., 2001).
Iminoethenethiones Characterization
The characterization of (methylimino)ethenethione and iminoethenethione through neutralization-reionization mass spectrometry experiments has provided insights into the stability and structure of these compounds, contributing to the broader field of chemical research and the understanding of novel molecular structures (Flammang et al., 1994).
Properties
IUPAC Name |
(2E)-N-(4-chloroanilino)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4S/c1-12-3-4-14(9-13(12)2)18-11-25-19(22-18)17(10-21)24-23-16-7-5-15(20)6-8-16/h3-9,11,23H,1-2H3/b24-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGLXLOAWFEOKN-JJIBRWJFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=C(C=C3)Cl)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC=C(C=C3)Cl)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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